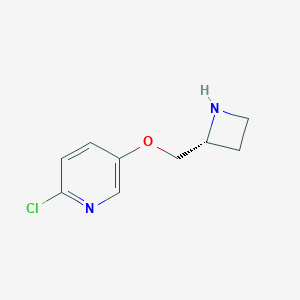
Tebanicline
Übersicht
Beschreibung
It was designed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is approximately 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic side effects . Tebanicline exhibits potent analgesic activity against neuropathic pain in both animal and human trials, with far less toxicity than its parent compound .
Vorbereitungsmethoden
Die Synthese von Tebaniclin umfasst mehrere Schritte, beginnend mit der Herstellung des β-Lactam-Kerns. Eine der am häufigsten verwendeten Methoden zur Herstellung des β-Lactam-Kerns ist die Staudinger-Reaktion, die direkten Zugang zu funktionalisierten 2-Azetidinonen ermöglicht . Die Reaktionsbedingungen beinhalten typischerweise Cyclisierung, nukleophile Substitution, Cycloaddition, Ringexpansion und -umlagerung, Ringverengung und Reduktion von β-Lactamen . Industrielle Produktionsmethoden für Tebaniclin sind nicht umfassend dokumentiert, folgen aber wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die Produktion im großen Maßstab.
Analyse Chemischer Reaktionen
Tebaniclin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tebaniclin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können Tebaniclin in reduzierte Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.
Substitution: Tebaniclin kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Tebaniclin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Tebaniclin wird als Modellverbindung bei der Untersuchung von Agonisten des nikotinischen Acetylcholinrezeptors verwendet.
Biologie: Die Interaktion von Tebaniclin mit neuronalen nikotinischen Acetylcholinrezeptoren macht es zu einem wertvollen Werkzeug in der neurobiologischen Forschung.
5. Wirkmechanismus
Tebaniclin wirkt als partieller Agonist an neuronalen nikotinischen Acetylcholinrezeptoren und bindet sowohl an den α3β4- als auch an den α4β2-Subtyp . Diese Bindung moduliert die Aktivität dieser Rezeptoren, was zu analgetischen Wirkungen führt. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation von Ionenkanälen und Neurotransmitterfreisetzung, die zu seinen analgetischen Eigenschaften beitragen .
Wirkmechanismus
Tebanicline acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This binding modulates the activity of these receptors, leading to analgesic effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release, which contribute to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Tebaniclin ähnelt anderen Agonisten des nikotinischen Acetylcholinrezeptors, wie Epibatidin und ABT-418. Tebaniclin ist einzigartig in seiner reduzierten Toxizität im Vergleich zu Epibatidin, was es zu einer sichereren Alternative für den analgetischen Einsatz macht . Andere ähnliche Verbindungen umfassen:
Epibatidin: Ein starkes Analgetikum mit hoher Toxizität.
Eigenschaften
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAGSRKQIGEBH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173555 | |
| Record name | Tebanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198283-73-7 | |
| Record name | Tebanicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198283-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebanicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198283737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-([(2R)-azetidin- 2-yl] methoxy)- 2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBANICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX8NKV538 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)









